![molecular formula C4H6FN B3378176 2-Fluoro-2-methylpropanenitrile CAS No. 138999-34-5](/img/structure/B3378176.png)
2-Fluoro-2-methylpropanenitrile
Overview
Description
“2-Fluoro-2-methylpropanenitrile” is a chemical compound with the CAS Number: 138999-34-5 . It has a molecular weight of 87.1 and its IUPAC name is 2-fluoro-2-methylpropanenitrile . It is in liquid form .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-2-methylpropanenitrile is represented by the InChI code: 1S/C4H6FN/c1-4(2,5)3-6/h1-2H3 . The InChI key is REBAWHWWWIHOCJ-UHFFFAOYSA-N . More detailed structural analysis is not available in the search results.
Physical And Chemical Properties Analysis
2-Fluoro-2-methylpropanenitrile is a liquid at room temperature . It has a molecular weight of 87.1 . The compound is stored at a temperature of 4°C .
Scientific Research Applications
Chemical Synthesis
“2-Fluoro-2-methylpropanenitrile” is used in chemical synthesis . It’s a liquid compound with a molecular weight of 87.1 . It’s used in various chemical reactions due to its unique properties .
RNA Interference (RNAi) Applications
“2-Fluoro-2-methylpropanenitrile” has been evaluated in the context of RNA interference (RNAi) and in terms of its compatibility with the RNA-induced silencing complex (RISC) that mediates cleavage of the RNA targets . It’s found to stabilize the modified strand against nucleases .
Improvement of siRNA Efficacy
The compound has been tested in antisense applications and shown to improve the efficacy of short interfering RNA (siRNA) duplexes as antisense agents for gene silencing in vivo . The 2′-deoxy-2′-fluoro-RNA (2′-F-RNA) modification along with a host of others is now being evaluated in terms of improvements of siRNA in vitro and in vivo efficacy .
DNA Synthesis
“2-Fluoro-2-methylpropanenitrile” has been used in the enzymatic production of 2′-fluoro modified DNA . The Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis of the produced DNA showed no base loss or backbone fragmentation .
Safety and Hazards
The safety information for 2-Fluoro-2-methylpropanenitrile includes several hazard statements: H225, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Relevant Papers
Relevant papers related to 2-Fluoro-2-methylpropanenitrile include studies on the influence of 2′-Fluoro versus 2 ′‐O‐Methyl Substituent on the Sugar Puckering of 4 ′‐C‐Aminomethyluridine .
properties
IUPAC Name |
2-fluoro-2-methylpropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN/c1-4(2,5)3-6/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBAWHWWWIHOCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304666 | |
Record name | 2-Fluoro-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-methylpropanenitrile | |
CAS RN |
138999-34-5 | |
Record name | 2-Fluoro-2-methylpropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138999-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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